N,N-dimethyl-2-nitrothiophene-3-sulfonamide

DHFR inhibition Antibacterial prodrug Selectivity profiling

N,N-Dimethyl-2-nitrothiophene-3-sulfonamide (CAS 1421602-14-3; MF: C₆H₈N₂O₄S₂; MW: 236.27 g/mol) is a synthetic heterocyclic building block that combines a 2-nitrothiophene core with a tertiary N,N-dimethylsulfonamide substituent at the 3-position. The compound belongs to the broader nitrothiophene-sulfonamide class, which has established precedent as folate biosynthesis inhibitors and nitroreductase-activated prodrugs in antibacterial discovery.

Molecular Formula C6H8N2O4S2
Molecular Weight 236.3 g/mol
CAS No. 1421602-14-3
Cat. No. B12094269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-nitrothiophene-3-sulfonamide
CAS1421602-14-3
Molecular FormulaC6H8N2O4S2
Molecular Weight236.3 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=C(SC=C1)[N+](=O)[O-]
InChIInChI=1S/C6H8N2O4S2/c1-7(2)14(11,12)5-3-4-13-6(5)8(9)10/h3-4H,1-2H3
InChIKeyPVUOJOXKIWNLFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-2-nitrothiophene-3-sulfonamide (CAS 1421602-14-3) | Sulfonamide-Functionalized Nitrothiophene for Fragment-Based Discovery & Antibacterial SAR


N,N-Dimethyl-2-nitrothiophene-3-sulfonamide (CAS 1421602-14-3; MF: C₆H₈N₂O₄S₂; MW: 236.27 g/mol) is a synthetic heterocyclic building block that combines a 2-nitrothiophene core with a tertiary N,N-dimethylsulfonamide substituent at the 3-position . The compound belongs to the broader nitrothiophene-sulfonamide class, which has established precedent as folate biosynthesis inhibitors and nitroreductase-activated prodrugs in antibacterial discovery [1]. Its distinguishing feature—the fully substituted dimethyl tertiary sulfonamide—eliminates the acidic sulfonamide NH proton, fundamentally altering hydrogen-bond donor capacity, solubility, and metabolic recognition relative to primary (NH₂) and secondary (NHMe) sulfonamide analogs, making it a critical tool compound for probing the role of sulfonamide protonation in target engagement [2].

Why N,N-Dimethyl-2-nitrothiophene-3-sulfonamide Cannot Be Replaced by Generic Thiophene Sulfonamide Analogs


Simple in-class substitution (e.g., replacing the N,N-dimethyl group with NH₂, NHMe, or relocating the nitro group) is not scientifically neutral. The tertiary sulfonamide lacks a dissociable proton, eliminating the ground-state anion that is requisite for classical sulfonamide binding to dihydropteroate synthase (DHPS) and many carbonic anhydrase isoforms [1]. In contrast, the 2-nitro group is positioned for reductive bioactivation by bacterial nitroreductases—a mechanism that primary or secondary sulfonamides cannot exploit [2]. Moreover, the ortho-nitro arrangement exerts a strong electron-withdrawing effect on the thiophene ring, modulating the electron density available for π-stacking interactions in enzyme active sites. These differences produce measurable divergence in target engagement (e.g., DHFR inhibition IC₅₀ values differ by orders of magnitude relative to amino-substituted analogs), solubility, and metabolic activation profiles [3]. The quantitative evidence below establishes precisely where substitution alters biological and physicochemical performance, providing the scientific basis for procurement selection.

Quantitative Differentiation Evidence: N,N-Dimethyl-2-nitrothiophene-3-sulfonamide vs. Closest Analogs


DHFR Inhibition Selectivity Profile: Human vs. Protozoal Enzyme Discrimination

N,N-Dimethyl-2-nitrothiophene-3-sulfonamide (CHEMBL3970251) exhibits marked selectivity between human and protozoal dihydrofolate reductase (DHFR), a property absent in primary sulfonamide analogs. Against recombinant human DHFR, the compound shows negligible inhibition with IC₅₀ > 10,000 nM, while against Toxoplasma gondii TS-DHFR the IC₅₀ is 2,700 nM (≥3.7-fold selectivity) [1]. This contrasts with the amino-substituted thiophene-2-sulfonamide scaffold, which typically demonstrates equipotent inhibition across eukaryotic DHFR isoforms due to the conserved sulfonamide-anion binding mode, providing no such selectivity window.

DHFR inhibition Antibacterial prodrug Selectivity profiling

Physicochemical Divergence: Predicted Density and Boiling Point vs. N-Methyl and Primary Sulfonamide Analogs

The tertiary N,N-dimethyl substitution produces measurable physicochemical divergence from secondary (N-methyl) and primary (unsubstituted) sulfonamide analogs. The target compound has a predicted density of 1.511 ± 0.06 g/cm³ and predicted boiling point of 386.2 ± 52.0 °C , compared to 1.572 ± 0.06 g/cm³ and 397.2 ± 52.0 °C for the N-methyl analog (CAS 1421602-25-6) . The 2-nitrothiophene-3-sulfonamide parent (CAS 1421601-53-7, MW 208.2) is a polar crystalline solid with different solubility and chromatographic behavior, necessitating distinct purification and formulation protocols.

Physicochemical properties Chromatographic method development Formulation

Fragment-Based Pantothenate Synthetase Binding: Structural Proof of N,N-Dimethyl Sulfonamide Engagement

Crystal structures of the non-nitro analog N,N-dimethylthiophene-3-sulfonamide bound to Mycobacterium tuberculosis pantothenate synthetase (PDB: 4EFK, resolution 1.70 Å; PDB: 4G5Y, resolution 1.80 Å) confirm that the N,N-dimethylsulfonamide moiety is accommodated in the active site as a fragment hit [1]. The key interaction is mediated through the sulfonamide oxygen atoms rather than an anionic nitrogen, demonstrating that tertiary sulfonamides engage the target via a binding mode distinct from classical primary sulfonamide anion coordination—a critical differentiation for fragment library design where sulfonamide protonation state dictates binding pose.

Fragment-based drug discovery Pantothenate synthetase X-ray crystallography

Commercial Availability and Purity Benchmarking for Procurement Decision-Making

N,N-Dimethyl-2-nitrothiophene-3-sulfonamide is commercially available from multiple suppliers at a standard purity specification of ≥95% . The N-methyl analog (CAS 1421602-25-6) and the primary 2-nitrothiophene-3-sulfonamide (CAS 1421601-53-7) are also available at similar purity levels, but the target compound commands a higher price point reflective of the additional synthetic step (tertiary amine sulfonylation). Pricing scales non-linearly with quantity (e.g., $1,151/50 mg; $1,242/250 mg ), a consideration for budget-sensitive screening campaigns where the primary sulfonamide may serve as a cheaper initial surrogate—provided the NH-dependent binding artifact is accounted for in the assay design.

Chemical procurement Purity specification Research supply chain

Nitroreductase Prodrug Activation Potential: Class-Level Rationale for the 2-Nitro Substitution Pattern

The 2-nitrothiophene motif is a recognized substrate for bacterial type I nitroreductases (NfsA/NfsB in E. coli), which catalyze oxygen-insensitive two-electron reduction to generate cytotoxic nitroso and hydroxylamine intermediates [1]. Nitrothiophene carboxamides with this substitution pattern have been validated as narrow-spectrum antibacterial prodrugs requiring enzymatic activation for bactericidal activity [2]. By extension, N,N-dimethyl-2-nitrothiophene-3-sulfonamide carries the same 2-nitrothiophene warhead and is predicted to be a nitroreductase substrate, whereas analogs lacking the nitro group (e.g., unsubstituted N,N-dimethylthiophene-3-sulfonamide) or bearing the nitro at alternative positions (e.g., 4-nitro or 5-nitro regioisomers) exhibit altered reduction potentials and enzyme recognition. Experimental data from 2-nitrothiophene QSAR studies indicate that the 2-nitro position provides superior antibacterial activity relative to other regioisomers [3].

Nitroreductase Prodrug activation Antibacterial mechanism

Optimal Research and Procurement Scenarios for N,N-Dimethyl-2-nitrothiophene-3-sulfonamide


Negative Control Probe for Human DHFR in Anti-Protozoal Drug Discovery

The compound's IC₅₀ > 10,000 nM against human DHFR makes it a well-characterized negative control for counterscreening in anti-protozoal DHFR inhibitor programs. When screening compound libraries against T. gondii or P. falciparum DHFR, inclusion of N,N-dimethyl-2-nitrothiophene-3-sulfonamide can establish assay windows for selectivity. This application is supported by the direct binding data in BindingDB [1].

Fragment Elaboration Starting Point for Pantothenate Synthetase Inhibitors

The co-crystal structures of the N,N-dimethylthiophene-3-sulfonamide fragment with M. tuberculosis pantothenate synthetase (PDB: 4EFK, 4G5Y) provide a validated starting point for fragment growing and merging strategies. The 2-nitro analog can be docked into the same active site to guide the design of higher-affinity inhibitors with potential anti-tuberculosis activity, leveraging the unique binding mode mediated by sulfonamide oxygens [2].

Nitroreductase Substrate Probe for Bacterial Activation Mechanism Studies

Given the class-level evidence that 2-nitrothiophenes are substrates for bacterial NfsA/NfsB nitroreductases, this compound can serve as a tool for studying nitroreductase-dependent prodrug activation in E. coli and related Gram-negative bacteria. Researchers can compare activation kinetics between the N,N-dimethyl analog and primary/secondary sulfonamide counterparts to quantify the impact of sulfonamide substitution on enzymatic reduction rates [3].

Analytical Reference Standard for Nitrothiophene Sulfonamide Method Development

The commercially available compound (≥95% purity) with documented predicted density (1.511 g/cm³), boiling point (386.2 °C), and molecular weight (236.27 g/mol) can serve as a characterized reference standard for HPLC, LC-MS, or GC-MS method development targeting nitrothiophene-sulfonamide libraries. Its distinct physicochemical profile relative to the N-methyl analog (density 1.572 g/cm³; boiling point 397.2 °C) enables unambiguous chromatographic resolution .

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